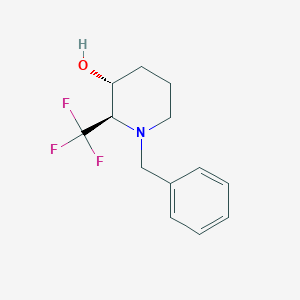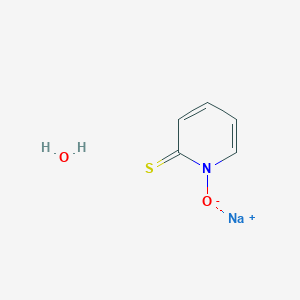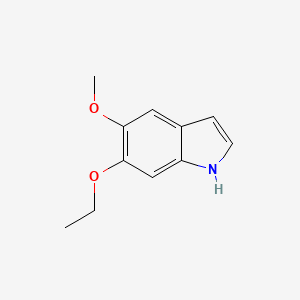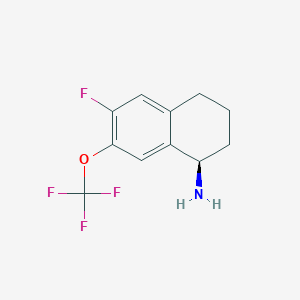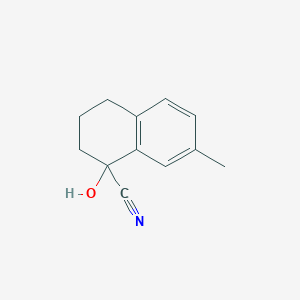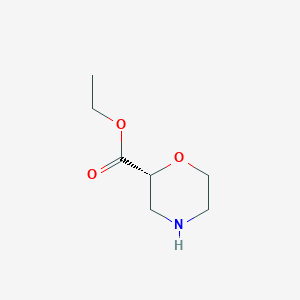![molecular formula C19H14O3S B15219743 Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural motifs of benzo[b]thiophene and 2H-chromene. These two moieties are known for their significant biological and chemical properties. Benzo[b]thiophene is a sulfur-containing heterocycle, while 2H-chromene is an oxygen-containing heterocycle. The combination of these two structures in a single molecule can potentially lead to unique chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with 2H-chromene derivatives under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the 2H-chromene moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigation as a potential therapeutic agent due to its combined heterocyclic structure, which may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The sulfur and oxygen atoms in the heterocyclic rings can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene derivatives: Known for their antimicrobial and anticancer activities.
2H-chromene derivatives: Exhibiting a range of biological activities including anticancer, anticonvulsant, and antimicrobial properties.
Uniqueness: The combination of benzo[b]thiophene and 2H-chromene in a single molecule is unique and can lead to synergistic effects, enhancing the compound’s overall biological activity and chemical reactivity compared to individual benzo[b]thiophene or 2H-chromene derivatives.
This detailed article provides a comprehensive overview of Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H14O3S |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-benzothiophen-3-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H14O3S/c20-19(14-9-13-5-1-3-7-17(13)21-10-14)22-11-15-12-23-18-8-4-2-6-16(15)18/h1-9,12H,10-11H2 |
InChI-Schlüssel |
GZOMDBMESMKZGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


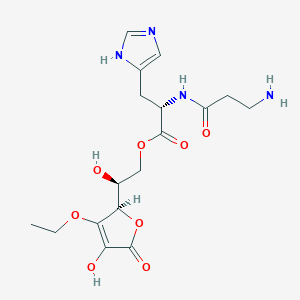
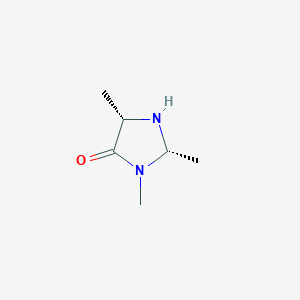
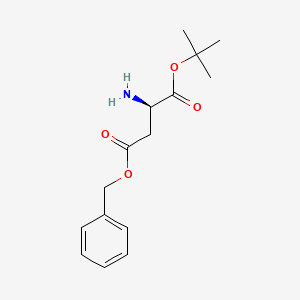

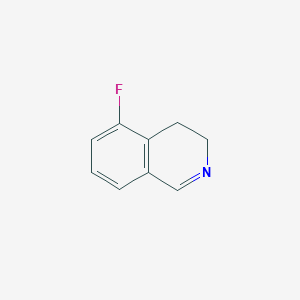
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
